N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide
Description
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Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-25(21,11-14-13-4-1-2-5-15(13)24-19-14)18-10-12-7-8-17(23-12)16-6-3-9-22-16/h1-9,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXODMSDUCHXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a bifuran moiety with a benzo[d]isoxazole unit. Its molecular formula is , and it has a molecular weight of approximately 335.37 g/mol. The presence of the methanesulfonamide group is significant for its biological activity.
1. Anticonvulsant Activity:
Recent studies have indicated that derivatives of benzo[d]isoxazole compounds exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in inhibiting pentylenetetrazol (PTZ)-induced seizures in animal models. The mechanism appears to involve modulation of sodium channels and enhancement of GABAergic transmission, which are crucial for controlling neuronal excitability .
2. Anticancer Activity:
Compounds similar to this compound have been reported to possess anticancer properties. For example, studies have highlighted that isoxazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of benzo[d]isoxazole derivatives demonstrated significant anticonvulsant activity in rodent models. The compound's effectiveness was assessed using the maximal electroshock seizure threshold (MEST) test, where it showed a dose-dependent increase in seizure threshold, indicating its potential as an anticonvulsant agent .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.25 µM to 6.72 µM, demonstrating their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of benzo[d]isoxazole and bifuran compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various derivatives that demonstrate effective inhibition against a range of bacteria and fungi.
Key Findings:
- A study highlighted the synthesis of several benzo[d]isoxazole derivatives, which were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Another research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the benzo[d]isoxazole ring enhanced their antimicrobial efficacy .
Anticancer Potential
The anticancer properties of N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide have been explored through various in vitro studies. These investigations primarily focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies:
- A study conducted on MDA-MB-231 breast cancer cells demonstrated that compounds related to this structure could induce apoptosis significantly compared to control groups. The mechanism involved the inhibition of carbonic anhydrase IX, which is often overexpressed in tumors .
- Another research effort synthesized similar compounds and assessed their anticancer activity through cell viability assays, showing promising results with IC50 values indicating potent activity against various cancer cell lines .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been a focus of research due to the rising incidence of drug-resistant Mycobacterium tuberculosis.
Research Insights:
- Studies have evaluated the in vitro antitubercular activity of derivatives containing the benzo[d]isoxazole moiety. Results indicated that some compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis H37Rv strains, with MIC values comparable to existing antitubercular drugs .
- Further investigations into the mechanism revealed that these compounds may inhibit critical mycobacterial enzymes, which are essential for bacterial survival and replication .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
